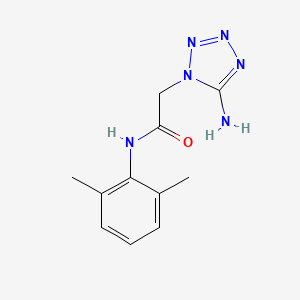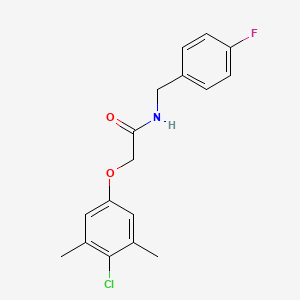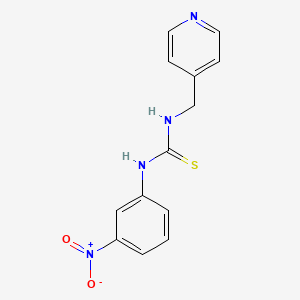
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline, also known as DBTHQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. DBTHQ has gained significant attention in recent years due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation products, increase the activity of antioxidant enzymes, and modulate the expression of genes involved in inflammation and cell proliferation. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it a useful tool for studying various disease processes. However, there are also some limitations to using 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline and to optimize its pharmacological properties for use in vivo.
Méthodes De Synthèse
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with succinic anhydride followed by oxidation with potassium permanganate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1,4-bis(3,4-dihydro-2H-quinolin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-15-5-9-17-7-1-3-11-19(17)23)13-14-22(26)24-16-6-10-18-8-2-4-12-20(18)24/h1-4,7-8,11-12H,5-6,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDRZVXXGYGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di(3,4-dihydroquinolin-1(2H)-yl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)


![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)